molecular formula C22H30N4O B5595766 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No.: B5595766
M. Wt: 366.5 g/mol
InChI Key: LMNGBDHHSODTGQ-UHFFFAOYSA-N
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Description

9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one is a useful research compound. Its molecular formula is C22H30N4O and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.24196159 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one belongs to a class of compounds that are of interest in the field of organic synthesis and medicinal chemistry. Research in this area often focuses on the synthesis of novel compounds that can serve as leads or intermediates for the development of new drugs. For example, the synthesis and characterization of related quinoline and triazole derivatives have been explored for their potential antimicrobial activities. These studies involve detailed organic synthesis techniques to construct complex molecules and assess their biological activities (Mizuno et al., 2006; Holla et al., 2005).

Biological Activities

Compounds similar to this compound have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For instance, novel triazole derivatives have been synthesized and tested for their antimicrobial properties, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Rajanarendar et al., 2010). Additionally, certain quinoline-triazole hybrids have been synthesized and assessed for their anticholinesterase activity, highlighting their potential application in neurodegenerative diseases such as Alzheimer's (Mermer et al., 2018).

Anticancer Potential

The anticancer potential of quinoline-derived compounds has also been a significant area of research. Studies have shown that certain quinoline derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. For example, novel quinoline-based compounds have been synthesized and evaluated for their in vitro cytotoxic properties, revealing promising leads for anticancer drug development (Guillon et al., 2020).

Properties

IUPAC Name

10-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-3-26-13-11-22(10-9-20(26)27)17-25(15-14-24(22)2)16-19-7-4-6-18-8-5-12-23-21(18)19/h4-8,12H,3,9-11,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNGBDHHSODTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCC1=O)CN(CCN2C)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.